2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid
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Overview
Description
2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid is a compound that belongs to the class of heterocyclic scaffolds known as hydantoins. These compounds are characterized by a spirocyclic structure that includes a diaza (nitrogen-containing) ring fused with a dioxo moiety. The hydantoins are of significant interest due to their pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been explored in various studies. For instance, the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile has been reported to yield new derivatives of diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] with good efficiency. The reaction involves heating with primary amines and formaldehyde in boiling ethanol, followed by acidification to isolate the desired products in yields ranging from 26% to 71% . Additionally, a three-step synthesis method has been developed for 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which is a monosubstituted variant of the spiro carbocyclic imidazolidine-2,4-diones. This method is noted for its simplicity, speed, cost-effectiveness, and high yields without the need for further purification, achieving an overall yield of 60% .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a spirocyclic framework that integrates a diaza ring with a dioxo moiety. This unique arrangement is crucial for the biological activity of hydantoins. The presence of the spirocyclic system may influence the compound's conformation and, consequently, its interaction with biological targets.
Chemical Reactions Analysis
The chemical behavior of related compounds under decarboxylation conditions has been studied. For example, the decarboxylation rates of 2-oxo-1-oxaspiro[4,5]decane-4-carboxylic acid have been measured, indicating a first-order, homogeneous reaction with a concerted intramolecular mechanism suggested for the decomposition process . This insight into the reaction kinetics and mechanism can be valuable for understanding the stability and reactivity of the 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid under various conditions.
Physical and Chemical Properties Analysis
While specific physical and chemical properties of 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid are not detailed in the provided papers, the studies on related compounds offer some insights. The synthesis and reactivity of these compounds suggest that they are stable under certain conditions and can be manipulated through chemical reactions to yield a variety of derivatives. The decarboxylation study provides thermodynamic parameters such as enthalpy and entropy of activation, which are indicative of the energy requirements and the orderliness of the transition state during the reaction .
Scientific Research Applications
Supramolecular Chemistry
2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid has been studied for its role in crystallographic and supramolecular arrangements. Graus et al. (2010) describe the synthesis of various derivatives and analyze their molecular and crystal structures, highlighting the influence of substituents on the cyclohexane ring in forming supramolecular structures. These findings contribute to understanding the self-assembly processes in crystal engineering (Graus et al., 2010).
properties
IUPAC Name |
2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c12-6(13)5-1-3-9(4-2-5)7(14)10-8(15)11-9/h5H,1-4H2,(H,12,13)(H2,10,11,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYCQWMQONISFGK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1C(=O)O)C(=O)NC(=O)N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic Acid | |
CAS RN |
21129-82-8 |
Source
|
Record name | 2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.